![molecular formula C7H3BrN4S B2384862 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine CAS No. 1951440-74-6](/img/structure/B2384862.png)
8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been studied for their anticancer effects through the inhibition of various enzymes and pathways .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives involves different methods . For instance, by refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines, the relevant pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidin-8-amines were obtained .
Molecular Structure Analysis
The molecular structure of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be analyzed using techniques like 1H NMR and 13C NMR. For instance, a related compound was analyzed and found to have the following NMR spectrum: 1H NMR spectrum, δ, ppm: 2.44 s (3H, CH3), 6.83 d (1H, J = 7.9 Hz, CH, thiophene), 7.16 d (1H, J = 7.9 Hz, CH, thiophene), 7.51–7.60 m (2H, CH, pyridine), 8.14 d (1H, J = 4.3 Hz, CH, pyridine), 8.98 s (1H, NH). 13C NMR spectrum, δ, ppm: 16.88, 108.07, 115.54, 120.50, 122.85, 124.34, 138.65, 144.19, 152.55, 154.35, 160.40, 170.70 .
Chemical Reactions Analysis
The chemical reactions involving “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be complex and depend on the specific conditions and reactants used. For instance, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings: imidazo[1,2-c]pyrimidine and pyrimido[1,2-c]pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” can be determined using various techniques. For instance, a related compound was found to be a white solid with a yield of 80% and a melting point of 121–122°C .
Aplicaciones Científicas De Investigación
Anticancer Activity
8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine has shown promise as an anticancer agent. Researchers have designed and synthesized derivatives of this compound specifically to target VEGFR-2 (vascular endothelial growth factor receptor 2) – a protein involved in angiogenesis and tumor growth . Key findings include:
Heterocyclic Chemistry
The compound’s unique structure – incorporating both thieno and triazolo rings – makes it an interesting subject in heterocyclic chemistry. Researchers have explored its reactivity, synthetic pathways, and potential applications in organic synthesis .
PI3K Inhibition
Recent work synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against various PI3K isomers (α, β, and γ) and showed promising results .
Drug Development and ADMET Studies
Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been conducted to evaluate the potential of thieno[2,3-d]pyrimidine derivatives for drug development. Compound 18’s favorable properties suggest it could be a valuable candidate for further investigation .
Electronic Properties
Density functional theory (DFT) studies have provided insights into the structural and electronic properties of compound 18. Understanding these properties aids in optimizing drug design .
Future Research Directions
This study highlights the potential of thieno[2,3-d]pyrimidine derivatives as a new class of anticancer agents. Further research could explore additional derivatives, optimize their properties, and investigate their efficacy in vivo.
Mecanismo De Acción
Target of Action
8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidines are known to inhibit various enzymes and pathways, particularly protein kinases (PKs) . PKs play a crucial role in controlling cell growth, differentiation, migration, and metabolism . They are often used as molecular therapeutic targets in clinical oncology due to their key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
The compound interacts with its targets, primarily PKs, resulting in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, thereby affecting the cellular processes they control
Biochemical Pathways
The inhibition of PKs by 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine affects several biochemical pathways. PKs are involved in numerous cellular signaling processes, and their inhibition can disrupt these processes . This disruption can lead to a variety of downstream effects, including the potential to halt the progression of diseases such as cancer .
Result of Action
The primary result of the action of 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine is the inhibition of PKs . This inhibition disrupts the normal functioning of these enzymes and the cellular processes they control . In the context of diseases like cancer, this disruption can potentially halt disease progression .
Direcciones Futuras
The future directions in the research of “8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine” and related compounds could involve further exploration of their anticancer effects, development of more efficient synthesis methods, and investigation of their other potential therapeutic applications .
Propiedades
IUPAC Name |
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYILOHRZXJFNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=NN=CN3C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 146050496 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

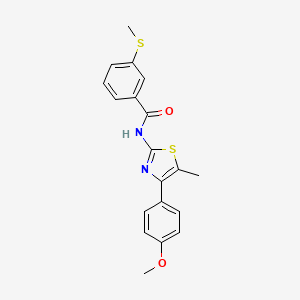
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2384782.png)

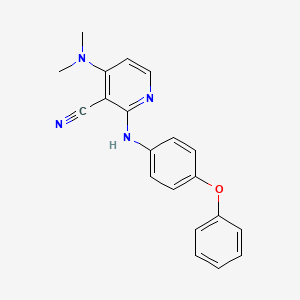

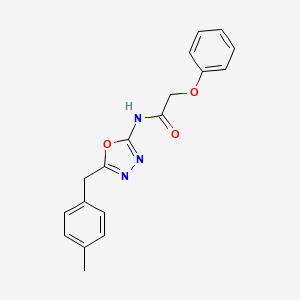
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
![3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2384795.png)
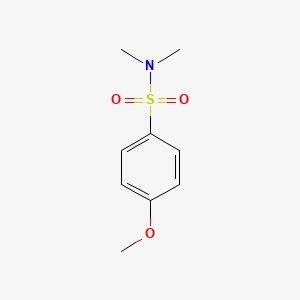
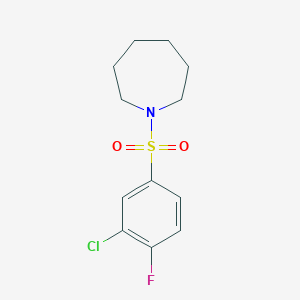


![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)